![molecular formula C22H27N5 B14087221 4-[(E)-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)diazenyl]-N,N-dipropylaniline CAS No. 102300-34-5](/img/structure/B14087221.png)
4-[(E)-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)diazenyl]-N,N-dipropylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4-[2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)diazenyl]-N,N-dipropyl- is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are known for their vivid colors, making them useful as dyes and pigments. The compound also contains a pyrazole ring, which is a five-membered heterocyclic structure with two adjacent nitrogen atoms. This structural motif is often associated with various biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-[2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)diazenyl]-N,N-dipropyl- typically involves a multi-step process. One common method includes the diazotization of 3-methyl-1-phenyl-1H-pyrazole-5-amine followed by coupling with N,N-dipropylbenzenamine. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the diazotization and coupling reactions are carried out sequentially. The use of automated systems for temperature and pH control is crucial to maintain the quality and yield of the product. Solvent extraction and recrystallization are commonly employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen-nitrogen double bond, leading to the formation of nitroso derivatives.
Reduction: Reduction of the azo group can yield amines, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl₃) and conditions such as elevated temperatures.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various functionalized aromatic compounds.
Applications De Recherche Scientifique
Benzenamine, 4-[2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)diazenyl]-N,N-dipropyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive pyrazole ring.
Industry: Utilized as a dye and pigment in various industrial applications.
Mécanisme D'action
The mechanism of action of this compound is largely dependent on its interaction with biological molecules. The azo group can undergo reduction in biological systems, leading to the formation of active amines that can interact with various enzymes and receptors. The pyrazole ring is known to interact with proteins and nucleic acids, potentially disrupting their normal function and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, 4-(2-phenylethenyl)-N-(3,5-dimethyl-1-pyrazolylmethyl)-: Another azo compound with a similar structure but different substituents.
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Contains a similar pyrazole ring but differs in its overall structure and functional groups.
Uniqueness
Benzenamine, 4-[2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)diazenyl]-N,N-dipropyl- is unique due to its specific combination of an azo group and a pyrazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a compound of significant interest in both research and industrial applications.
Propriétés
Numéro CAS |
102300-34-5 |
|---|---|
Formule moléculaire |
C22H27N5 |
Poids moléculaire |
361.5 g/mol |
Nom IUPAC |
4-[(5-methyl-2-phenylpyrazol-3-yl)diazenyl]-N,N-dipropylaniline |
InChI |
InChI=1S/C22H27N5/c1-4-15-26(16-5-2)20-13-11-19(12-14-20)23-24-22-17-18(3)25-27(22)21-9-7-6-8-10-21/h6-14,17H,4-5,15-16H2,1-3H3 |
Clé InChI |
RHTLVKDSZGURDG-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)C1=CC=C(C=C1)N=NC2=CC(=NN2C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Trifluoromethoxy)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14087148.png)
![4,6-dimethyl[1,2,3]thiadiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14087150.png)

![1-(2,3-Dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087165.png)
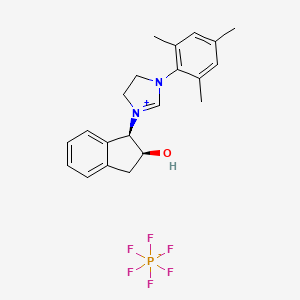
![1-(4-Ethoxyphenyl)-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087188.png)
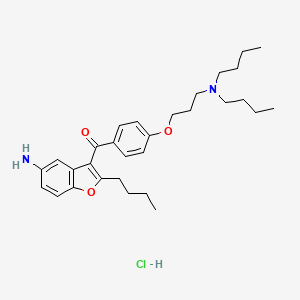
![2-[[5-[3,4-dibutyl-5-[5-(2,2-dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile](/img/structure/B14087195.png)
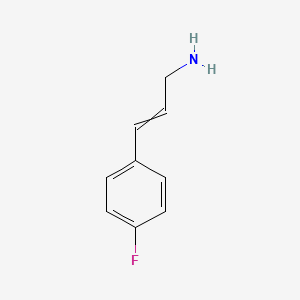
![4-{(1Z)-1-[2-({4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetyl)hydrazinylidene]ethyl}phenyl acetate](/img/structure/B14087204.png)
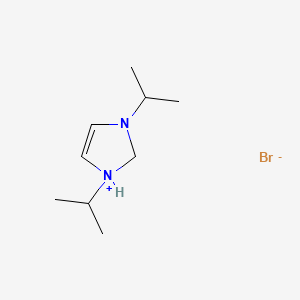

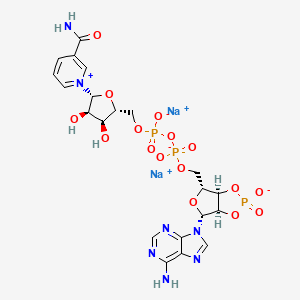
![1-(3-Propoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087228.png)
